molecular formula C20H28N2O2 B5653593 2-(4-benzyl-2-oxopyrrolidin-1-yl)-N-cyclohexyl-N-methylacetamide

2-(4-benzyl-2-oxopyrrolidin-1-yl)-N-cyclohexyl-N-methylacetamide

Cat. No. B5653593
M. Wt: 328.4 g/mol
InChI Key: ZUKYCONUSFEEBV-UHFFFAOYSA-N
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Description

This compound belongs to a class of substances studied for their potential as sigma receptor ligands, a subject of interest due to the receptor's implications in various biological processes and potential therapeutic applications. It's related to benzeneacetamides, which have been identified as potent sigma receptor ligands (de Costa et al., 1990).

Synthesis Analysis

The synthesis of related compounds involves starting with specific cyclohexylamines. For instance, N-substituted cis-2-(1-pyrrolidinyl)-N-methylcyclohexylamines, related to benzeneacetamides, are synthesized from cis-2-(1-pyrrolidinyl)-N-methylcyclohexylamines (de Costa et al., 1990).

Molecular Structure Analysis

The structure of similar compounds, like opioid kappa-receptor agonists, shows that various cyclic rings composing the main skeleton are far apart, with substituents on the cyclohexane ring being in the equatorial position (Doi et al., 1990).

Chemical Reactions and Properties

Compounds like 2-(4-benzyl-2-oxopyrrolidin-1-yl)-N-cyclohexyl-N-methylacetamide have been shown to exhibit selectivity and affinity for sigma receptors, with minimal interaction with other receptors like kappa, dopamine, or PCP receptors (de Costa et al., 1990).

Physical Properties Analysis

The physical properties of such compounds are not detailed in the available papers. However, the structural analysis provides insights into their conformation and spatial arrangement, which are critical in understanding their interaction with biological targets.

Chemical Properties Analysis

These compounds exhibit high affinity and selectivity for sigma receptors, with enantioselectivity in some cases. They have been used as tools for studying sigma receptors due to their specific binding properties (de Costa et al., 1990).

properties

IUPAC Name

2-(4-benzyl-2-oxopyrrolidin-1-yl)-N-cyclohexyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2/c1-21(18-10-6-3-7-11-18)20(24)15-22-14-17(13-19(22)23)12-16-8-4-2-5-9-16/h2,4-5,8-9,17-18H,3,6-7,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUKYCONUSFEEBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)CN2CC(CC2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Benzyl-2-oxopyrrolidin-1-YL)-N-cyclohexyl-N-methylacetamide

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